3,4-Pyrrolidinediol, 2-methyl-, (2S,3S,4S)-
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Overview
Description
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol typically involves multi-step organic synthesis. One common method includes the biotransformation of ethyl-2-methylacetoacetate to ethyl (2S,3S)-2-methyl-3-hydroxybutanoate using Geotrichum candidum . This intermediate is then further processed through a series of chemical reactions to yield the desired compound.
Industrial Production Methods
Industrial production of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol often leverages biotechnological approaches, including the use of engineered microorganisms such as Escherichia coli . These microorganisms are metabolically engineered to produce the compound in high yields under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3S,4S)-2-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
- (S)-3-(1-methyl-2-pyrrolidinyl)pyridine
Uniqueness
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
162600-04-6 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2S,3S,4S)-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-3-5(8)4(7)2-6-3/h3-8H,2H2,1H3/t3-,4-,5-/m0/s1 |
InChI Key |
MUXHUWTVFOHVKD-YUPRTTJUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CN1)O)O |
Canonical SMILES |
CC1C(C(CN1)O)O |
Origin of Product |
United States |
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